4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that contains both chlorine and iodine atoms It is part of the thienopyrimidine family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothieno[3,2-d]pyrimidine.
Iodination: The introduction of the iodine atom is achieved through an iodination reaction. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Amination: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as kinase pathways, which are crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound shares a similar core structure but lacks the iodine atom.
4-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Similar to the target compound but lacks the chlorine atom.
Uniqueness
4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C6H3ClIN3S |
---|---|
Molecular Weight |
311.53 g/mol |
IUPAC Name |
4-chloro-7-iodothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3ClIN3S/c7-5-4-3(2(8)1-12-4)10-6(9)11-5/h1H,(H2,9,10,11) |
InChI Key |
BVUWZVBGAHFNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC(=N2)N)Cl)I |
Origin of Product |
United States |
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